6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one
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Overview
Description
6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like thrombin . Thrombin plays a crucial role in blood clotting, and inhibitors of this enzyme are valuable in the treatment of conditions like thrombosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to changes in the biochemical processes that the target is involved in.
Biochemical Pathways
If we consider the potential target as thrombin, the compound could affect the coagulation cascade, a series of reactions that ultimately help form a clot to prevent excessive bleeding .
Result of Action
If the compound acts as a thrombin inhibitor, it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: Another pyrimidine derivative with similar structural features.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A compound with a fluorophenyl group and similar reactivity.
Uniqueness
6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern on the pyrimidine ring, which is crucial for its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is conducted under reflux conditions in the presence of condensing agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The product is subsequently isolated through filtration and recrystallization.
Biological Activities
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research indicates that pyrimidine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, potentially due to its ability to inhibit bacterial enzymes involved in cell wall synthesis .
Antiviral Properties
The compound has also been evaluated for its antiviral efficacy. Preliminary assays suggest that it may inhibit viral replication through interference with viral polymerases or proteases, although specific mechanisms remain to be fully elucidated .
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the CCK8 assay. Results indicated that it effectively inhibited cell proliferation with IC₅₀ values comparable to established anticancer drugs .
- Neuroprotective Effects : In another study, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal cell death. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) production and enhancing cell viability in PC12 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Mer and c-Met kinases, with IC₅₀ values indicating potent inhibitory activity .
- Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells, which is a desirable trait in anticancer therapies.
Comparative Analysis
A comparison with similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its specific structural features that enhance its interaction with biological targets.
Compound Name | Structure | Biological Activity |
---|---|---|
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide | Structure | Anticancer |
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Antimicrobial |
This compound | Structure | Antiviral, Anticancer |
Properties
IUPAC Name |
6-(2-fluoroanilino)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-7-13-10(6-11(15)16)14-9-5-3-2-4-8(9)12/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDQXUOZPWGOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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